molecular formula C11H9BrClNO B11839174 3-Bromo-2-chloro-6-methoxy-4-methylquinoline

3-Bromo-2-chloro-6-methoxy-4-methylquinoline

Cat. No.: B11839174
M. Wt: 286.55 g/mol
InChI Key: ZBQKZDGPQVCUFU-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-methoxy-4-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of a quinoline derivative, followed by methoxylation and methylation. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction times and minimizing waste to make the process more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxy-4-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions, with conditions including inert atmospheres and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-6-methoxy-4-methylquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets. The presence of halogen atoms and methoxy groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methoxyquinoline
  • 2-Chloro-6-methoxy-4-methylquinoline
  • 3-Bromo-4-methylquinoline

Uniqueness

3-Bromo-2-chloro-6-methoxy-4-methylquinoline is unique due to the specific combination of substituents on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

3-bromo-2-chloro-6-methoxy-4-methylquinoline

InChI

InChI=1S/C11H9BrClNO/c1-6-8-5-7(15-2)3-4-9(8)14-11(13)10(6)12/h3-5H,1-2H3

InChI Key

ZBQKZDGPQVCUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1Br)Cl)OC

Origin of Product

United States

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